Methyl 2-(bromomethyl)-5-chlorobenzoate
Description
Methyl 2-(bromomethyl)-5-chlorobenzoate (CAS 668262-52-0) is a halogenated aromatic ester with the molecular formula C₉H₈BrClO₂ and a molecular weight of 263.52 g/mol . It features a bromomethyl (-CH₂Br) group at the 2-position and a chlorine atom at the 5-position on the benzoate ring. This compound is commercially available (e.g., Aladdin Scientific) with ≥98% purity and serves as a versatile intermediate in organic synthesis, particularly in alkylation reactions and pharmaceutical precursor development .
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(bromomethyl)-5-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGXSSGKABOXTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679968 | |
| Record name | Methyl 2-(bromomethyl)-5-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668262-52-0 | |
| Record name | Methyl 2-(bromomethyl)-5-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Methyl 2-(bromomethyl)-5-chlorobenzoate is a complex organic compound that interacts with various targets. Similar compounds have been known to target proteins like cereblon (crbn), which is targeted by a class of immunomodulatory drugs .
Mode of Action
It is known that bromomethyl groups can participate in free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can interact with other molecules . This could potentially lead to changes in the target molecules, affecting their function .
Biochemical Pathways
It is known that similar compounds can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the transmetalation of organoboron reagents with palladium (II) complexes .
Pharmacokinetics
Similar compounds are known to have high gastrointestinal absorption and are capable of crossing the blood-brain barrier .
Result of Action
It is known that similar compounds can cause changes in the structure of target molecules, potentially affecting their function .
Biochemical Analysis
Biochemical Properties
It is known that bromomethyl groups can participate in various biochemical reactions, such as the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound with a halide compound, catalyzed by a palladium(0) complex. In this context, Methyl 2-(bromomethyl)-5-chlorobenzoate could potentially interact with various enzymes and proteins, but specific interactions have not been reported yet.
Molecular Mechanism
Its bromomethyl group could potentially undergo nucleophilic substitution reactions, leading to changes in gene expression or enzyme activity. Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been reported.
Metabolic Pathways
Given its structure, it could potentially be involved in phase I metabolic reactions, such as oxidation. Specific enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, have not been reported.
Biological Activity
- Molecular Weight : 263.52 g/mol
- Functional Groups :
- Bromomethyl group (–CH₂Br)
- Chloro group (–Cl)
- Methoxy carbonyl group (–COOCH₃)
The presence of these functional groups allows for diverse chemical reactivity, particularly in nucleophilic substitution reactions, which can impact gene expression or enzyme activity.
Biological Activity Overview
-
Pharmaceutical Applications :
- Methyl 2-(bromomethyl)-5-chlorobenzoate serves as an intermediate in the synthesis of various pharmaceutical agents. It has been particularly noted for its role in developing anti-cancer and anti-inflammatory drugs . Its unique structure may enhance therapeutic options by allowing modifications that improve efficacy and reduce side effects .
-
Genotoxic Impurity :
- This compound has been identified as a genotoxic impurity in lenalidomide, raising concerns about drug safety and efficacy. Genotoxic impurities are substances that can damage genetic information within a cell, leading to mutations or cancer. This aspect highlights the need for careful monitoring in pharmaceutical formulations.
- Organic Synthesis :
- Material Science :
- Agricultural Chemicals :
Table 1: Comparative Analysis of Related Compounds
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Methyl 2-(bromomethyl)-6-chlorobenzoate | 0.94 | Different chlorine position; potential varied reactivity |
| Methyl 2-(bromomethyl)-4-chlorobenzoate | 0.92 | Similar structure but different substitution pattern |
| Methyl 3-bromo-2-(bromomethyl)-4,5-dimethoxybenzoate | 0.88 | Additional methoxy groups increase steric hindrance |
| Ethyl 5-chloro-2-methylbenzoate | 0.82 | Different alkyl chain; alters solubility and reactivity |
| Methyl 2-bromo-4-(bromomethyl)-5-chlorobenzoate | 0.80 | Contains both bromine and chlorine at different positions |
This table illustrates the structural diversity among related compounds and their potential biological implications.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between methyl 2-(bromomethyl)-5-chlorobenzoate and related compounds:
Key Observations:
- Substituent Position and Reactivity : The bromomethyl group at position 2 in the target compound enables alkylation reactions, whereas the formyl group in methyl 2-chloro-5-formylbenzoate facilitates nucleophilic additions .
- Amino vs. Halogen Groups: Methyl 5-amino-2-bromo-4-chlorobenzoate (amino at 5-position) is tailored for coupling reactions in drug design, contrasting with the purely halogenated target compound .
- Dibromo Derivatives: Methyl 2-bromo-4-(bromomethyl)-5-chlorobenzoate (two bromine atoms) exhibits higher molecular weight (342.41 g/mol) and enhanced electrophilicity compared to the mono-bromo target compound .
Physicochemical Properties
While melting/boiling points for many analogs are unreported, molecular weight and substituent electronegativity influence properties:
- Polarity : The carboxylic acid derivative (5-bromo-2-chlorobenzoic acid) is more polar than ester analogs, affecting solubility in aqueous vs. organic solvents .
Commercial and Research Relevance
- Availability : this compound and methyl 2-(bromomethyl)benzoate are commercially available, underscoring their utility in high-throughput synthesis .
- Specialized Applications : Methyl 5-(2-bromoacetyl)-2-propoxybenzoate is niche, used in PDE5 inhibitor research , whereas the target compound has broader applicability in drug discovery.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-(bromomethyl)-5-chlorobenzoate, and how can purification be achieved to maximize yield?
- Methodological Answer : The compound is synthesized via bromination of methyl 5-acetyl-2-hydroxybenzoate derivatives. A typical procedure involves reacting the precursor with bromine (1.1 eq) in dichloromethane using AlCl₃ (0.15 eq) as a catalyst at 273 K, followed by quenching with sodium thiosulfate and purification via column chromatography (silica gel, CH₂Cl₂/MeOH) . For high yield, ensure slow addition of bromine to minimize side reactions and use anhydrous Na₂SO₄ for drying. Crystallization via slow evaporation of CH₂Cl₂/MeOH mixtures yields single crystals for structural validation .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃) identify key functional groups. The bromomethyl group appears as a singlet (~4.5 ppm for CH₂Br), while the ester carbonyl resonates at ~168 ppm in ¹³C NMR .
- X-Ray Crystallography : Provides precise bond lengths and angles. For example, the dihedral angle between the phenyl ring and ester group is 41.65°, confirming steric interactions .
- Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion peaks ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How do reaction parameters (temperature, solvent, catalyst) influence bromination efficiency in the synthesis of this compound?
- Methodological Answer :
- Temperature : Bromination at 273 K minimizes undesired polybromination. Elevated temperatures (>298 K) promote side reactions, reducing yields by ~20% .
- Solvent : Polar aprotic solvents (e.g., CH₂Cl₂) enhance electrophilic substitution kinetics. Non-polar solvents (e.g., CCl₄) slow reactivity, increasing reaction time by 2–3 hours .
- Catalyst : AlCl₃ facilitates electrophilic attack on the aromatic ring. Alternative Lewis acids (e.g., FeBr₃) may alter regioselectivity, leading to positional isomers .
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound derivatives?
- Methodological Answer :
- Purity Assessment : Use HPLC (C18 column, 70:30 MeOH/H₂O) to detect impurities >0.1%. Discrepancies in melting points (e.g., 379 K vs. 373 K) may arise from residual solvents or polymorphic forms .
- Cross-Validation : Compare IR spectra (KBr pellet) with reference libraries (e.g., NIST) to confirm functional groups. Divergent peaks at 1700 cm⁻¹ (C=O) may indicate ester hydrolysis .
Q. What safety protocols are critical when handling this compound due to its reactivity and toxicity?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use impervious gloves (nitrile), sealed goggles, and lab coats. Test glove integrity via ASTM F739 standards .
- Ventilation : Perform reactions in a fume hood with HEPA filters to capture bromine vapors. Monitor airborne concentrations (<0.1 ppm) using OSHA-compliant sensors .
- Waste Disposal : Neutralize brominated by-products with Na₂S₂O₃ before disposal. Incinerate organic waste at >1200°C to prevent environmental release .
Q. How does the conformation of the ester group in this compound influence its reactivity in nucleophilic substitutions?
- Methodological Answer :
- Steric Effects : The 41.65° dihedral angle between the ester and phenyl ring creates a twisted conformation, hindering nucleophilic attack at the carbonyl carbon. MD simulations show a 30% reduction in SN2 reactivity compared to planar esters .
- Electronic Effects : Electron-withdrawing Cl and Br groups increase electrophilicity at the benzylic position, favoring alkylation reactions (e.g., with amines) under mild conditions (pH 7–9, 298 K) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
